molecular formula C18H28N2O2 B13596529 3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2,4,6-Trimethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13596529
M. Wt: 304.4 g/mol
InChI Key: OWGVZERDCWLNBJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated piperazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic properties. It serves as a building block for the synthesis of drugs that target various biological pathways, including those involved in neurological and psychiatric disorders .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-((6-nitropyridin-2-yl)methyl)piperazine-1-carboxylate

Uniqueness: What sets tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate apart from similar compounds is the presence of the 2,4,6-trimethylphenyl group. This structural feature imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-(2,4,6-trimethylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-12-9-13(2)16(14(3)10-12)15-11-20(8-7-19-15)17(21)22-18(4,5)6/h9-10,15,19H,7-8,11H2,1-6H3

InChI Key

OWGVZERDCWLNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CN(CCN2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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